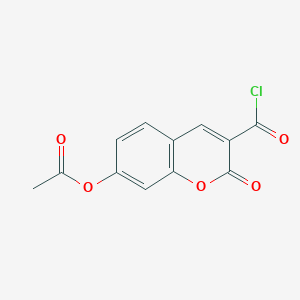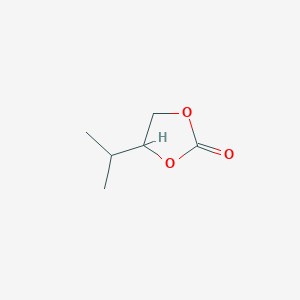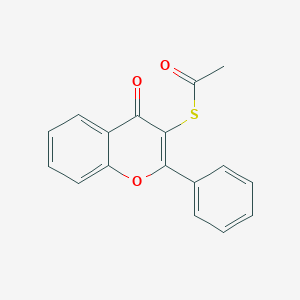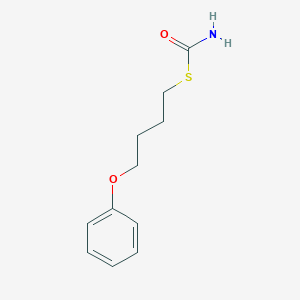![molecular formula C13H28O5Si B14340019 Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane CAS No. 106146-60-5](/img/structure/B14340019.png)
Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane: is an organosilicon compound with the molecular formula C12H26O5Si . This compound is characterized by the presence of an epoxy group and a silane group, making it a versatile chemical used in various applications, including as a coupling agent and in the synthesis of advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane typically involves the reaction of 3-chloropropyltriethoxysilane with glycidol . The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide . The process involves the nucleophilic substitution of the chlorine atom by the glycidol, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography , are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis in the presence of water, leading to the formation of silanols and ethanol.
Condensation: The silanol groups formed can further condense to form siloxane bonds, which are essential in the formation of silicone polymers.
Epoxide Ring-Opening: The epoxy group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Condensation: Silanols, heat, and sometimes catalysts like .
Epoxide Ring-Opening: Nucleophiles (amines, alcohols, thiols), often under mild conditions.
Major Products:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Epoxide Ring-Opening: Various functionalized products depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a coupling agent to improve the adhesion between organic and inorganic materials.
- Involved in the synthesis of hybrid materials and nanocomposites .
Biology:
- Utilized in the modification of biomolecules for enhanced stability and functionality.
- Employed in the development of biosensors and diagnostic tools .
Medicine:
- Investigated for drug delivery systems due to its ability to form stable bonds with various drug molecules.
- Used in the synthesis of biocompatible materials for medical implants .
Industry:
- Applied in the production of coatings, adhesives, and sealants.
- Used in the formulation of advanced ceramics and glass materials .
Mechanism of Action
The mechanism of action of Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane primarily involves its ability to form covalent bonds with both organic and inorganic substrates. The epoxy group can react with nucleophiles, while the silane group can undergo hydrolysis and condensation reactions to form siloxane bonds. These properties make it an effective coupling agent and a versatile building block in various chemical syntheses .
Comparison with Similar Compounds
- Trimethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane
- Triethoxysilane
- Trimethoxysilane
Comparison:
- Trimethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane: Similar in structure but with methoxy groups instead of ethoxy groups. This difference can affect the reactivity and solubility of the compound .
- Triethoxysilane: Lacks the epoxy group, making it less versatile in certain applications but still useful as a reducing agent and in hydrosilylation reactions .
- Trimethoxysilane: Similar to Triethoxysilane but with methoxy groups. It is commonly used in the production of silicone materials and as a coupling agent .
Conclusion
Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane is a versatile organosilicon compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in scientific research and industrial production.
Properties
CAS No. |
106146-60-5 |
|---|---|
Molecular Formula |
C13H28O5Si |
Molecular Weight |
292.44 g/mol |
IUPAC Name |
triethoxy-[3-[2-(oxiran-2-yl)ethoxy]propyl]silane |
InChI |
InChI=1S/C13H28O5Si/c1-4-16-19(17-5-2,18-6-3)11-7-9-14-10-8-13-12-15-13/h13H,4-12H2,1-3H3 |
InChI Key |
GFELWHWIEZEVQC-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOCCC1CO1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


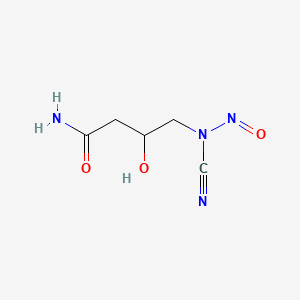

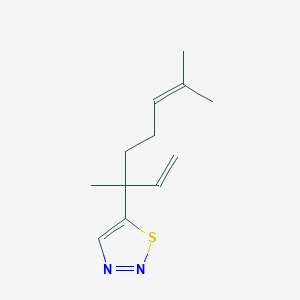

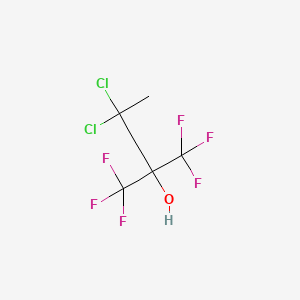
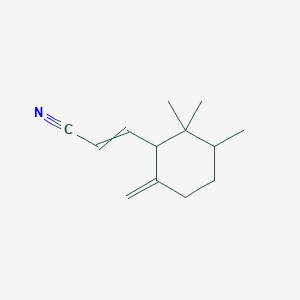
![3-[(4-Methylphenyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B14339961.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
![2-[3-Oxo-5-(trimethylsilyl)pent-4-yn-1-yl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14339979.png)
